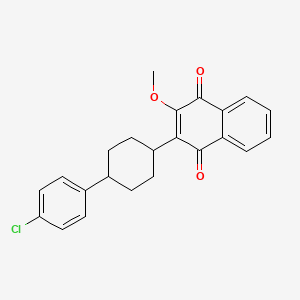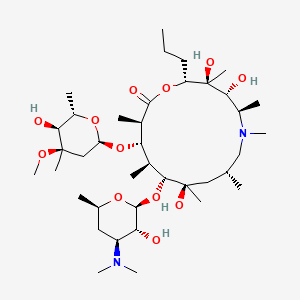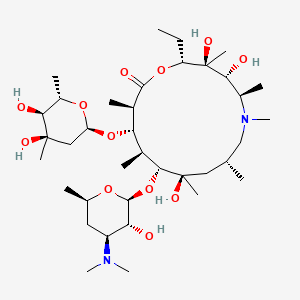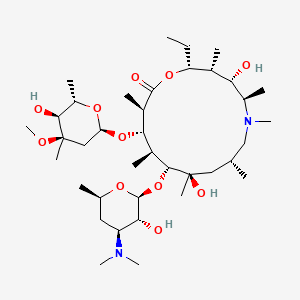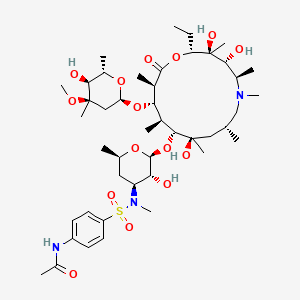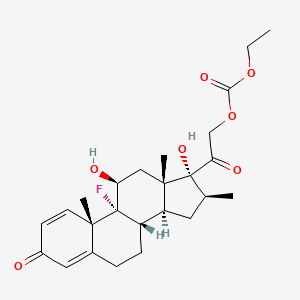
Cefixime impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A synthesis method for Cefixime impurity involves several steps . The method includes hydrolyzing beta-lactam of cefdinir with alkali to obtain an intermediate, reacting the intermediate with acid to obtain another intermediate, protecting the amino group of the intermediate with Boc anhydride to obtain another intermediate, reacting the intermediate with methyl bromoacetate to obtain another intermediate, and deprotecting the intermediate with trifluoroacetic acid to obtain the target impurity .Chemical Reactions Analysis
Cefixime and its impurities can undergo photodegradation under visible light irradiation . In optimal conditions, the drug degradation was 98.79% for cefixime .Scientific Research Applications
Development of New Formulations
Cefixime impurity A is utilized in the research and development of new cefixime formulations. This involves studying the impurity profiles to ensure the safety and efficacy of the formulations .
Analytical Method Development
Researchers use Cefixime impurity A to develop new analytical methods for detecting and quantifying cefixime impurities, which is crucial for quality control and regulatory compliance .
Moisture Content Analysis
The impurity is used to determine the moisture content in cefixime samples using methods like Karl Fischer titration, which is important for maintaining drug stability .
Residual Solvents Estimation
The impurity is also involved in estimating the amount of residual solvents in cefixime samples by Gas Chromatography, which is essential for patient safety .
Stability-Indicating Method Validation
It is used in validating stability-indicating HPLC methods, which helps in monitoring the stability of cefixime under various stress conditions .
Organic Impurities Analysis
Cefixime impurity A aids in analyzing organic impurities as per pharmacopeia monographs, using techniques like HPLC to ensure compliance with pharmacopeial standards .
Antibiotic Efficacy Testing
The impurity is used in determining the efficacy of cefixime as an antibiotic against various microorganisms, contributing to its therapeutic application research .
Mechanism of Action
Target of Action
Cefixime Impurity A, a mixture of two or more stereoisomers of Cefixime , is a third-generation cephalosporin antibiotic . Its primary target is the bacterial cell wall, specifically the penicillin-binding proteins (PBPs) . These proteins are crucial for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .
Mode of Action
Cefixime Impurity A, like other cephalosporins, inhibits bacterial cell wall synthesis by binding to the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Biochemical Pathways
The action of Cefixime Impurity A affects the biochemical pathway of peptidoglycan synthesis in bacterial cell walls . By inhibiting the PBPs, it prevents the final 3D structure of the bacterial cell wall from forming, which in turn inhibits bacterial cell wall peptidoglycan synthesis .
Pharmacokinetics
The pharmacokinetics of Cefixime Impurity A are likely to be similar to that of Cefixime, given their structural similarity . Cefixime is an orally-active antibiotic . .
Result of Action
The result of Cefixime Impurity A’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes it effective against a broad spectrum of Gram-negative and Gram-positive bacterial infections .
Action Environment
The action of Cefixime Impurity A can be influenced by environmental factors. For instance, the presence of certain beta-lactamase enzymes can affect its stability . Like other third-generation cephalosporins, cefixime impurity a has been shown to have more stability in the presence of these enzymes compared to first- and second-generation cephalosporins .
Safety and Hazards
Cefixime Impurity A may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Cefixime impurity A can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "Methyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetamido]-3-[(1-methyltetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "The reaction starts by reducing 4-chloro-3-nitrobenzoic acid with sodium borohydride in methanol to obtain 4-chloro-3-aminobenzoic acid.", "The resulting 4-chloro-3-aminobenzoic acid is then reacted with methyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetamido]-3-[(1-methyltetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylate in the presence of sodium bicarbonate and water to form Cefixime impurity A.", "The product is then extracted using ethyl acetate and the organic layer is washed with hydrochloric acid and water to remove impurities.", "The organic layer is then dried and concentrated to obtain Cefixime impurity A in its pure form." ] } | |
CAS RN |
1335475-08-5 |
Molecular Formula |
C16H17N5O8S2 |
Molecular Weight |
471.47 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



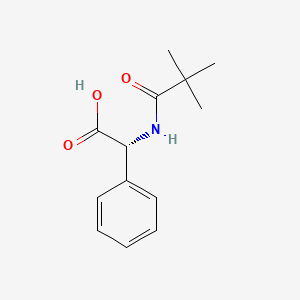
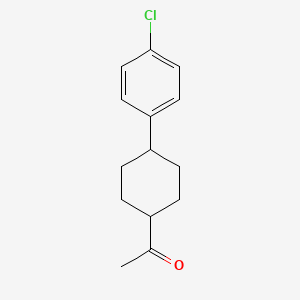



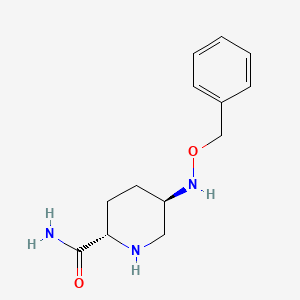
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
